molecular formula C23H37N3O3S B12493203 N-[2-(2-cyclododecylidenehydrazinyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)methanesulfonamide (non-preferred name)

N-[2-(2-cyclododecylidenehydrazinyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)methanesulfonamide (non-preferred name)

Cat. No.: B12493203
M. Wt: 435.6 g/mol
InChI Key: RAFZUDDSGCQNNV-UHFFFAOYSA-N
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Description

N-[2-(2-cyclododecylidenehydrazinyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)methanesulfonamide is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a cyclododecylidenehydrazinyl group, an oxoethyl group, and a dimethylphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-cyclododecylidenehydrazinyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)methanesulfonamide typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of cyclododecanone with hydrazine to form the cyclododecylidenehydrazine intermediate.

    Acylation: The intermediate is then acylated with chloroacetyl chloride to introduce the oxoethyl group.

    Sulfonamide Formation: Finally, the acylated intermediate reacts with 2,3-dimethylphenylmethanesulfonamide to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-cyclododecylidenehydrazinyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2-cyclododecylidenehydrazinyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(2-cyclododecylidenehydrazinyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The cyclododecylidenehydrazinyl group may play a key role in binding to these targets, while the oxoethyl and dimethylphenyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-(2,3-dimethylphenyl)methanesulfonamide
  • N-[2-(2-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-2-oxoethyl]-N-(2,3-dimethylphenyl)methanesulfonamide

Uniqueness

N-[2-(2-cyclododecylidenehydrazinyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)methanesulfonamide is unique due to its cyclododecylidenehydrazinyl group, which imparts distinct chemical properties and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C23H37N3O3S

Molecular Weight

435.6 g/mol

IUPAC Name

N-(cyclododecylideneamino)-2-(2,3-dimethyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C23H37N3O3S/c1-19-14-13-17-22(20(19)2)26(30(3,28)29)18-23(27)25-24-21-15-11-9-7-5-4-6-8-10-12-16-21/h13-14,17H,4-12,15-16,18H2,1-3H3,(H,25,27)

InChI Key

RAFZUDDSGCQNNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NN=C2CCCCCCCCCCC2)S(=O)(=O)C)C

Origin of Product

United States

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